N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride
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Overview
Description
N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride is a complex organic compound with the molecular formula C17H15ClN2S. It is a rare and unique chemical often used in early discovery research. This compound is part of a collection of chemicals provided by Sigma-Aldrich for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride involves multiple steps, starting from the appropriate benzothienoquinoline precursor. The key steps include:
Formation of the Benzothienoquinoline Core: This is typically achieved through a series of cyclization reactions.
Dimethylation: Introduction of the dimethylamine group is done using dimethylamine in the presence of a suitable catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency required for research applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the dimethylamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothienoquinoline core.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzothienoquinoline derivatives.
Scientific Research Applications
N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Investigating its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The dimethylamine group can interact with various biological receptors, potentially modulating their activity. The benzothienoquinoline core can intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl1benzofuro[3,2-b]quinolin-11-amine hydrochloride
- N,N-dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
- 1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
Uniqueness
N,N-dimethyl1benzothieno[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific benzothienoquinoline core structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
310462-67-0 |
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Molecular Formula |
C17H15ClN2S |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N,N-dimethyl-[1]benzothiolo[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H14N2S.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H |
InChI Key |
VXTJVOBKUIRTNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4S2.Cl |
Origin of Product |
United States |
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